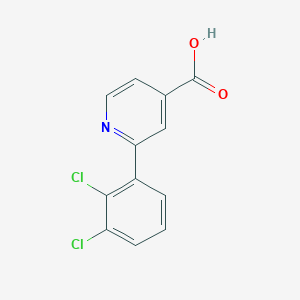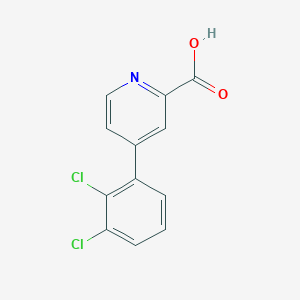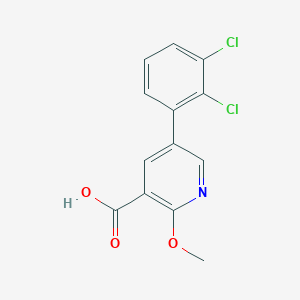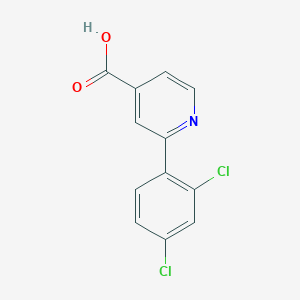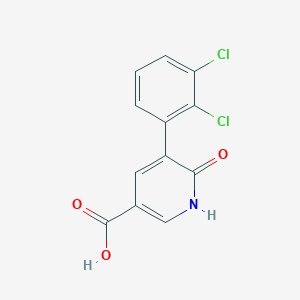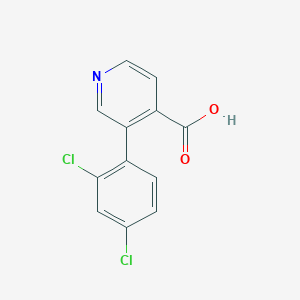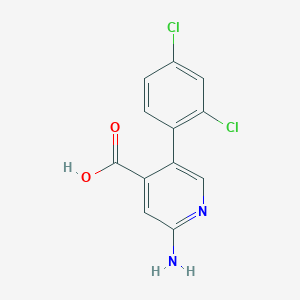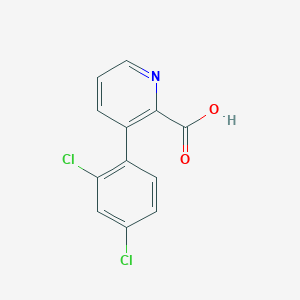
3-(2,4-Dichlorophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorophenyl)picolinic acid (2,4-DCPPA) is an organic compound commonly used in laboratory experiments. It is a white crystalline solid, with a melting point of 134-136°C and a molecular weight of 218.04 g/mol. 2,4-DCPPA is used as a reagent in a variety of chemical reactions and has a wide range of applications. It is also known as 2,4-dichlorophenylpicolinic acid, 2,4-dichlorophenylpicolinate, and dichlorophenylpicolinate.
科学的研究の応用
2,4-DCPPA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is used as a reagent to detect and quantify proteins, peptides, and other biomolecules. It is also used to study the structure and function of enzymes, to study the structure and function of DNA and RNA, and to study the structure and function of other macromolecules.
作用機序
2,4-DCPPA is an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the biosynthesis of tetrahydrofolate, which is an essential cofactor for the synthesis of nucleic acids, amino acids, and other biomolecules. By inhibiting DHFR, 2,4-DCPPA blocks the biosynthesis of tetrahydrofolate, thus inhibiting the synthesis of these biomolecules.
Biochemical and Physiological Effects
2,4-DCPPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to reduce the growth of tumors in vivo. It has also been shown to reduce inflammation and to have anti-bacterial and anti-viral properties. In addition, it has been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
2,4-DCPPA has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be stored for long periods of time without degradation. It is also highly soluble in aqueous solutions and has a wide range of applications. However, it has some limitations. It is toxic and can cause skin irritation, so it should be handled with caution. In addition, it is not as effective as other inhibitors of DHFR, such as methotrexate.
将来の方向性
There are several potential future directions for research involving 2,4-DCPPA. These include further studies of its biochemical and physiological effects, further studies of its mechanism of action, and further studies of its potential applications in cancer therapy. In addition, further studies of its potential applications in other areas such as inflammation, neuroprotection, and antimicrobial therapy are warranted. Finally, further studies of its potential applications in drug design and development are also needed.
合成法
2,4-DCPPA is synthesized through a three-step process. The first step involves the reaction of 2,4-dichlorophenol with sodium picolinate in aqueous solution. The second step involves the hydrolysis of the resulting sodium salt of 2,4-DCPPA. The third and final step involves the recrystallization of the hydrolyzed product. This process yields a pure product with a purity of 95%.
特性
IUPAC Name |
3-(2,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-7-3-4-8(10(14)6-7)9-2-1-5-15-11(9)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCUCRJGVINUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




